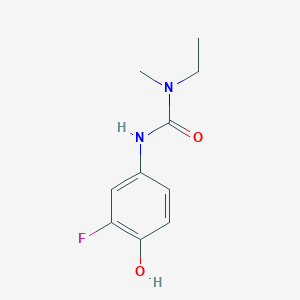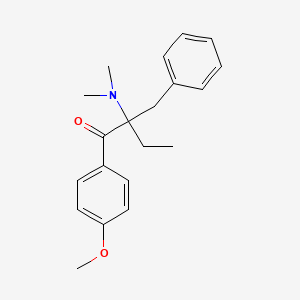
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of thiourea derivatives: This method involves the reaction of thiourea with carbonyl compounds under acidic or basic conditions.
Oxidation of dihydropyrimidine derivatives: This involves the oxidation of dihydropyrimidine precursors using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thione derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Used in the development of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal transduction pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea derivatives: Compounds containing the thiourea functional group.
Dihydropyrimidine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-Sulfanylidenedihydropyrimidine-4,5,6(1H)-trione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination of elements can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
114753-57-0 |
|---|---|
Formule moléculaire |
C4H2N2O3S |
Poids moléculaire |
158.14 g/mol |
Nom IUPAC |
2-sulfanylidene-1,3-diazinane-4,5,6-trione |
InChI |
InChI=1S/C4H2N2O3S/c7-1-2(8)5-4(10)6-3(1)9/h(H2,5,6,8,9,10) |
Clé InChI |
ZCRSPSNXDIZUKE-UHFFFAOYSA-N |
SMILES canonique |
C1(=O)C(=O)NC(=S)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
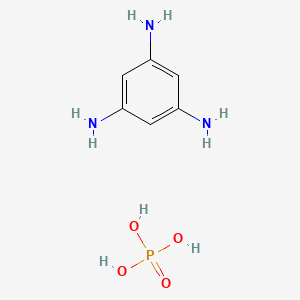

![1-Methyl-1-[(5-methyl-1H-imidazol-4-yl)methyl]piperidin-1-ium methyl sulfate](/img/structure/B14311501.png)
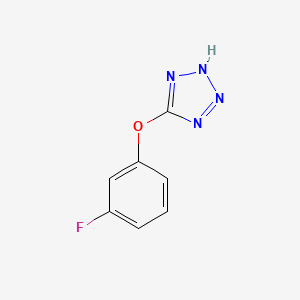
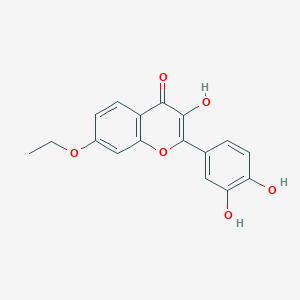

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
